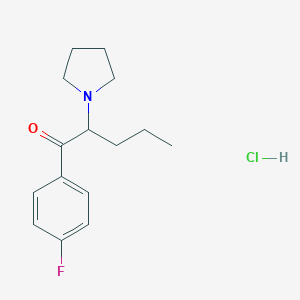

4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride

説明

4’-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride, also known as O-2370, FPVP, and 4-Fluoro-α-PVP, is a stimulant drug of the cathinone class . It has been reported as a novel designer drug .

Molecular Structure Analysis

The molecular formula of 4’-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride is C15H21ClFNO . The molecular weight is 285.78 g/mol .

科学的研究の応用

Analytical Method Development

- A study by Minakata et al. (2014) developed a sensitive detection method using MALDI-Q-TOF mass spectrometry for analyzing 4'-fluoro-alpha-pyrrolidinopentiophenone (F-PVP) and other cathinones. This method enhances the ionization of cathinones and is significant for forensic toxicology (Minakata et al., 2014).

Forensic Case Studies

- Mochizuki et al. (2021) utilized liquid chromatography-electrospray ionization linear ion trap mass spectrometry (LC-ESI-LIT-MS) to detect F-PVP in human blood in a forensic case. This highlights the compound's application in forensic science for substance identification (Mochizuki et al., 2021).

Pharmacology and Toxicology Research

- A study on the synthetic cathinones, including 4-fluoro-alpha-pyrrolidinopentiophenone (4-F-PVP), investigated their effects on spontaneous locomotor activity and motor performance in mice. This research is crucial for understanding the pharmacological profile of these substances (Wojcieszak et al., 2020).

Neurotoxicity Studies

- Morikawa et al. (2020) explored the structure-toxicity relationship and neurocytotoxic mechanism of 4'-fluoro-alpha-PNP derivatives. This study is significant for assessing the health risks associated with these substances (Morikawa et al., 2020).

Chemical Structure Analysis

- Wood et al. (2016) provided a detailed analysis of the crystal structure of α-pyrrolidinovalerophenone (α-PVP) hydrochloride hydrate, offering insights into the molecular configuration and intermolecular interactions of this compound (Wood et al., 2016).

Medicinal Chemistry

- Burton et al. (2012) conducted studies on a poorly water-soluble compound, involving ((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, to develop a formulation for increased in vivo exposure. This has implications for the design of drug delivery systems (Burton et al., 2012).

作用機序

Target of Action

It is classified as a stimulant drug of the cathinone class , which typically act on the central nervous system by inhibiting the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the brain, leading to heightened alertness and energy.

Mode of Action

This inhibition prevents the reuptake of neurotransmitters into neurons, leading to an increased concentration of these neurotransmitters in the synaptic cleft and thus an enhanced neurotransmission .

Biochemical Pathways

As a cathinone, it is likely to affect the dopaminergic, noradrenergic, and serotonergic pathways, which are involved in mood regulation, alertness, and energy levels .

Pharmacokinetics

As a cathinone, it is likely to be rapidly absorbed after administration, distributed throughout the body (particularly to the brain), metabolized in the liver, and excreted in the urine .

Result of Action

As a cathinone, it likely leads to an increase in the concentration of neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to heightened alertness and energy .

Action Environment

The action, efficacy, and stability of Fpvp hydrochloride can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual (such as their health status or genetic makeup), and external factors such as temperature and pH . .

Safety and Hazards

4’-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride is a stimulant drug of the cathinone class and has been reported as a novel designer drug . It is illegal in several countries, including China, Hungary, and Japan . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

特性

IUPAC Name |

1-(4-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO.ClH/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFRIEAESKCIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344678 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850352-31-7 | |

| Record name | 4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850352317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUORO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ3P60HMQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

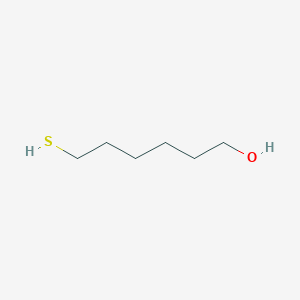

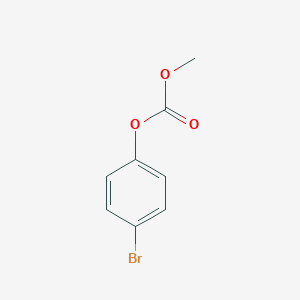

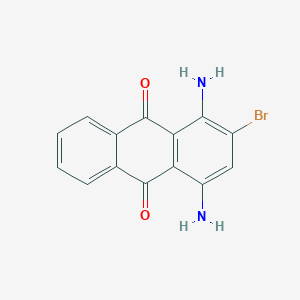

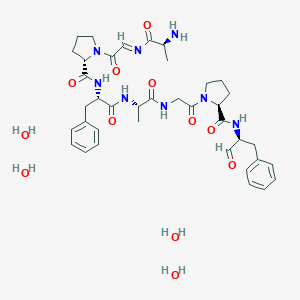

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。